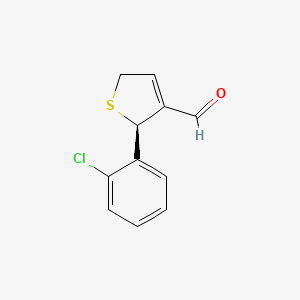
2-(tert-Butyl)-5-nitroindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-5-nitroindoline: is a chemical compound that belongs to the indoline family, which is a subset of indoles. Indoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a tert-butyl group and a nitro group in the indoline structure imparts unique chemical and physical properties to this compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-nitroindoline typically involves the nitration of 2-(tert-Butyl)indoline. One common method is as follows:
Nitration Reaction: The starting material, 2-(tert-Butyl)indoline, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to avoid over-nitration and to ensure the selective formation of the 5-nitro derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control of reaction conditions, such as temperature and reagent concentration, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-5-nitroindoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The indoline ring can be oxidized to form indole derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Reduction: 2-(tert-Butyl)-5-aminoindoline.
Oxidation: 2-(tert-Butyl)-5-nitroindole.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(tert-Butyl)-5-nitroindoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand the interaction of indoline derivatives with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5-nitroindoline depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group can facilitate the formation of reactive intermediates that can modify biological macromolecules, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)-5-aminoindoline: Similar structure but with an amino group instead of a nitro group.
2-(tert-Butyl)-5-nitroindole: Similar structure but with an indole ring instead of an indoline ring.
2-(tert-Butyl)-5-chloroindoline: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(tert-Butyl)-5-nitroindoline is unique due to the presence of both the tert-butyl and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-tert-butyl-5-nitro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)11-7-8-6-9(14(15)16)4-5-10(8)13-11/h4-6,11,13H,7H2,1-3H3 |
InChI Key |
LYKLAWGRKFNPKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC2=C(N1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


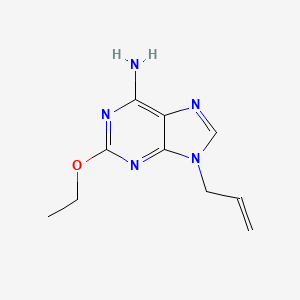
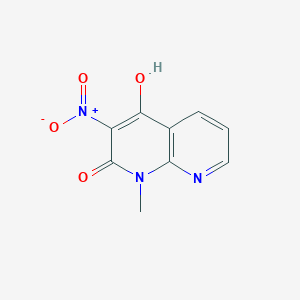

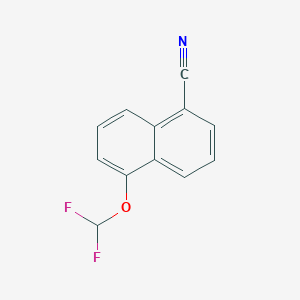

![Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-](/img/structure/B11885382.png)

![2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11885403.png)
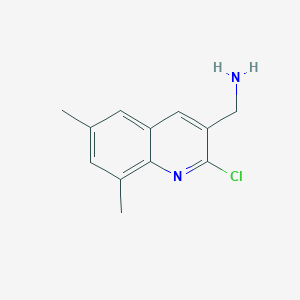
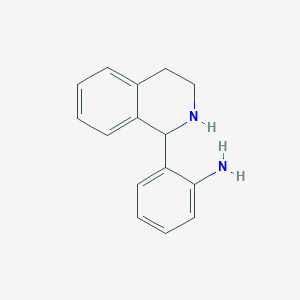

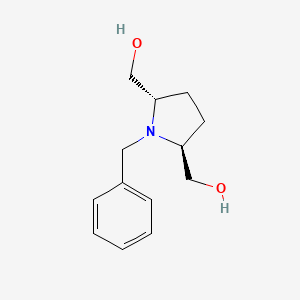
![3-Ethyl-2-methylbenzo[f][1,7]naphthyridine](/img/structure/B11885432.png)
